molecular formula C16H16BrClO3 B4894093 1-[2-(4-Bromo-2-chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene

1-[2-(4-Bromo-2-chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene

Cat. No.: B4894093
M. Wt: 371.7 g/mol
InChI Key: PTNWQBULQWWLOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-Bromo-2-chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene is an organic compound with the molecular formula C15H14BrClO. This compound is known for its unique structure, which includes a bromo and chloro-substituted phenoxy group, making it a subject of interest in various chemical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Bromo-2-chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene typically involves the reaction of 4-bromo-2-chlorophenol with 2-(2-methoxy-4-methylphenoxy)ethanol under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and catalysts but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Bromo-2-chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-(4-Bromo-2-chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[2-(4-Bromo-2-chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(4-Bromo-2-chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromo, chloro, methoxy, and methyl groups makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

1-[2-(4-bromo-2-chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrClO3/c1-11-3-5-15(16(9-11)19-2)21-8-7-20-14-6-4-12(17)10-13(14)18/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNWQBULQWWLOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2)Br)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.